
2,2'-(Methylphosphoryl)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Methylphosphoryl)diacetonitrile is an organic compound with significant interest in various scientific fields It is characterized by the presence of a methylphosphoryl group attached to two acetonitrile units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphoryl)diacetonitrile typically involves the reaction of methylphosphonic dichloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3P(O)Cl2+2CH3CN→CH3P(O)(CH2CN)2+2HCl
Industrial Production Methods
Industrial production of 2,2’-(Methylphosphoryl)diacetonitrile involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,2’-(Methylphosphoryl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2’-(Methylphosphoryl)diacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-(Methylphosphoryl)diacetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The nitrile groups and the phosphoryl moiety play crucial roles in its reactivity and interactions.
相似化合物的比较
Similar Compounds
- 2,2’-(Phenylphosphoryl)diacetonitrile
- 2,2’-(Ethylphosphoryl)diacetonitrile
- 2,2’-(Butylphosphoryl)diacetonitrile
Uniqueness
2,2’-(Methylphosphoryl)diacetonitrile is unique due to its specific structural features, which impart distinct chemical properties and reactivity. The presence of the methylphosphoryl group differentiates it from other similar compounds, making it valuable for specialized applications.
属性
CAS 编号 |
89630-53-5 |
|---|---|
分子式 |
C5H7N2OP |
分子量 |
142.10 g/mol |
IUPAC 名称 |
2-[cyanomethyl(methyl)phosphoryl]acetonitrile |
InChI |
InChI=1S/C5H7N2OP/c1-9(8,4-2-6)5-3-7/h4-5H2,1H3 |
InChI 键 |
WJBIFWFWUYZSPF-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


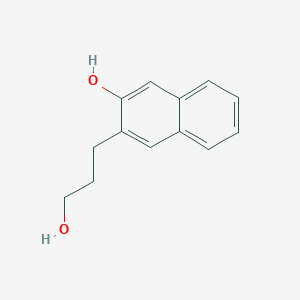
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
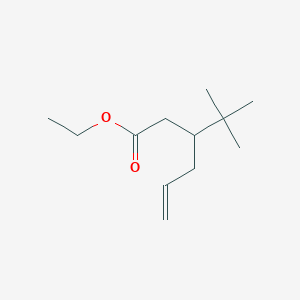
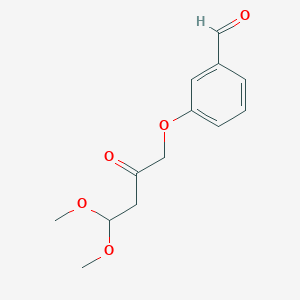
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
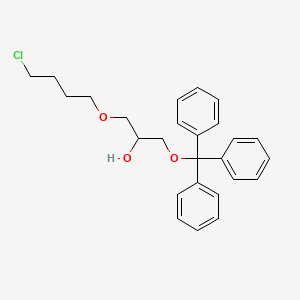
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)

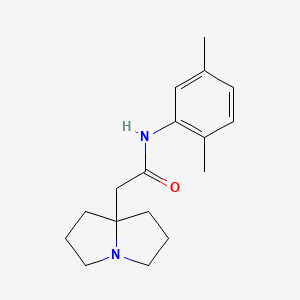
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
